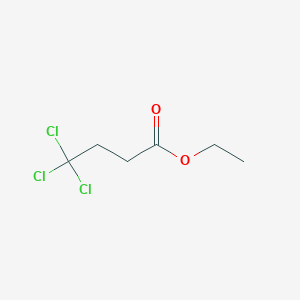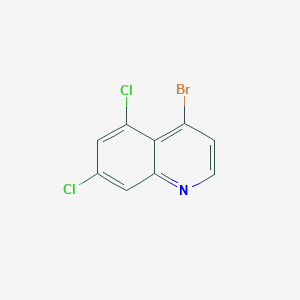
4-Bromo-5,7-dichloroquinoline
Vue d'ensemble
Description
4-Bromo-5,7-dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4BrCl2N. It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,7-dichloroquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of quinoline derivatives. For instance, quinoline can be brominated in high yield by heating its hydrochlorides with bromine in nitrobenzene . Another method involves the Gould–Jacobs reaction, which constructs the pyridine ring from 3-chloroaniline .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve the use of microwave irradiation, which is a green and efficient technique. This method reduces the usage of harmful chemicals and solvents, making it more environmentally friendly . Additionally, solvent-free microwave irradiation and the use of ionic liquids are also employed in the synthesis of quinoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5,7-dichloroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4-position of the pyridine ring are highly reactive in nucleophilic aromatic substitution reactions.
Suzuki–Miyaura Coupling: This reaction involves the coupling of boron reagents with halogenated quinoline derivatives under mild and functional group tolerant conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, which can replace the chlorine atoms in the pyridine ring.
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted quinoline derivatives, such as chloroquine.
Suzuki–Miyaura Coupling: The major products are biaryl compounds formed by the coupling of quinoline derivatives with aryl boronic acids.
Applications De Recherche Scientifique
4-Bromo-5,7-dichloroquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Bromo-5,7-dichloroquinoline involves its interaction with molecular targets and pathways in biological systems. For example, in nucleophilic substitution reactions, the chlorine atoms in the pyridine ring are replaced by nucleophiles, leading to the formation of new compounds with potential biological activity . In Suzuki–Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination to form biaryl products .
Comparaison Avec Des Composés Similaires
4-Bromo-5,7-dichloroquinoline can be compared with other similar compounds, such as:
4-Bromo-7,8-dichloroquinoline: This compound has similar chemical properties but differs in the position of the chlorine atoms.
4,7-Dichloroquinoline: This compound is used as an intermediate in the synthesis of antimalarial drugs.
4-Bromo-5,8-dichloroquinoline: Another derivative with different substitution patterns.
Propriétés
IUPAC Name |
4-bromo-5,7-dichloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLDNCUVSWZBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632685 | |
| Record name | 4-Bromo-5,7-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203261-25-0 | |
| Record name | 4-Bromo-5,7-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)
![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
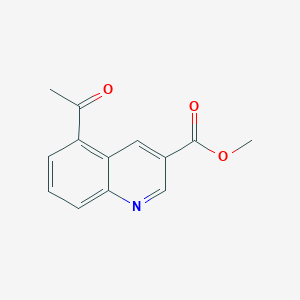
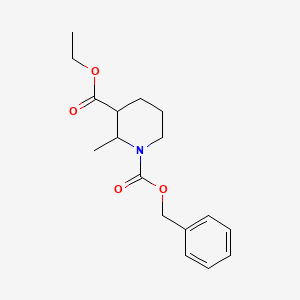
![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)
![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)
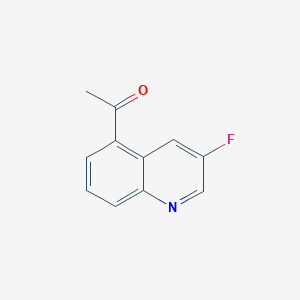
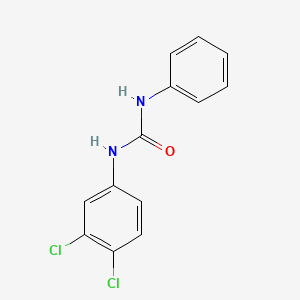
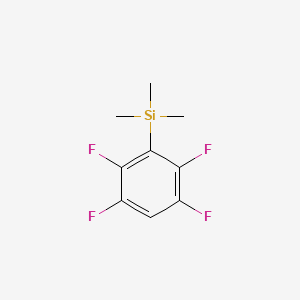
![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)
